molecular formula C7H7BN2O6 B1308582 3,5-Dinitro-2-methylphenylboronic acid CAS No. 24341-76-2

3,5-Dinitro-2-methylphenylboronic acid

Cat. No. B1308582
CAS RN: 24341-76-2
M. Wt: 225.95 g/mol
InChI Key: ZESXGHPFWNSQQV-UHFFFAOYSA-N
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Description

3,5-Dinitro-2-methylphenylboronic acid is a chemical compound with the molecular formula C7H7BN2O6 . It is also known by other names such as (2-methyl-3,5-dinitrophenyl)boronic acid and 3,5-Dinitro-2-methylbenzeneboronic acid . The molecular weight of this compound is 225.95 g/mol .


Molecular Structure Analysis

The molecular structure of 3,5-Dinitro-2-methylphenylboronic acid consists of a benzene ring substituted with two nitro groups (-NO2), a methyl group (-CH3), and a boronic acid group (-B(OH)2) . The InChI string for this compound is InChI=1S/C7H7BN2O6/c1-4-6 (8 (11)12)2-5 (9 (13)14)3-7 (4)10 (15)16/h2-3,11-12H,1H3 .


Chemical Reactions Analysis

While specific reactions involving 3,5-Dinitro-2-methylphenylboronic acid are not available, boronic acids are known to be involved in various types of chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is used to form carbon-carbon bonds and involves the coupling of a boronic acid with an organohalide in the presence of a palladium catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3,5-Dinitro-2-methylphenylboronic acid include a molecular weight of 225.95 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 6, and a rotatable bond count of 1 . The compound has a topological polar surface area of 132 Ų and a complexity of 288 . The exact mass and monoisotopic mass of the compound are both 226.0397161 g/mol .

Scientific Research Applications

  • Suzuki–Miyaura Coupling

    • Results : SM coupling allows the synthesis of diverse organic molecules under mild conditions, making it valuable for drug discovery, materials science, and natural product synthesis .
  • Proteomics Research

    • Results : Improved understanding of protein function, disease mechanisms, and drug targets .
  • Hydromethylation via Radical Protodeboronation

    • Results : Access to synthetically useful alkene derivatives with anti-Markovnikov selectivity .
  • Materials Science

    • Results : Enhanced material properties, responsiveness, or reactivity .
  • Cross-Coupling Reactions Beyond Suzuki–Miyaura

    • Results : Diverse carbon–carbon bond formations for targeted molecule synthesis .
  • Pharmaceutical Synthesis

    • Results : Facilitates access to novel pharmaceuticals and bioactive compounds .

Safety And Hazards

3,5-Dinitro-2-methylphenylboronic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to handle this compound with appropriate safety measures.

Future Directions

The future directions of research involving 3,5-Dinitro-2-methylphenylboronic acid could involve its use in various types of chemical reactions, particularly in carbon-carbon bond-forming reactions like the Suzuki-Miyaura cross-coupling reaction . Further studies could also explore the synthesis of this compound and its potential applications in different fields of chemistry.

properties

IUPAC Name

(2-methyl-3,5-dinitrophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O6/c1-4-6(8(11)12)2-5(9(13)14)3-7(4)10(15)16/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZESXGHPFWNSQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1C)[N+](=O)[O-])[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10402278
Record name (2-Methyl-3,5-dinitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dinitro-2-methylphenylboronic acid

CAS RN

24341-76-2
Record name B-(2-Methyl-3,5-dinitrophenyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24341-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Methyl-3,5-dinitrophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10402278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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